molecular formula C10H10O3 B2592938 Chroman-5-carboxylic acid CAS No. 209256-64-4

Chroman-5-carboxylic acid

Cat. No.: B2592938
CAS No.: 209256-64-4
M. Wt: 178.187
InChI Key: GOHXEALVTBUNGX-UHFFFAOYSA-N
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Description

Chroman-5-carboxylic acid is a heterocyclic organic compound that features a chromane ring system with a carboxylic acid functional group at the fifth position. This compound is part of the broader class of chromane derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chroman-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, followed by various reduction and cyclization steps . The reaction conditions often include the use of catalysts such as palladium on barium sulfate or palladium on carbon, and reducing agents like zinc/acetic acid or hydrazine .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Chroman-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon, zinc/acetic acid, or hydrazine.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Chroman-5-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

3,4-dihydro-2H-chromene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHXEALVTBUNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2H-chromene-5-carboxylic acid (1.42 mmol) in MeOH (5.0 mL) is treated with Pd/C (10%, 50 mg) and stirred at RT under a hydrogen atmosphere (1 bar) for 16 h. After filtration through celite and removal of the solvents the desired product is obtained which is used without further purification. 1H-NMR (DMSO-d6): δ=1.90 (m, 2H); 2.98 (m, 2H); 4.13 (m, 2H); 6.89-6.94 (m, 1H); 7.11-7.17 (m, 1H); 7.31-7.36 (m, 1H); 12.8 (bs, 1H).
Quantity
1.42 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

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